molecular formula C24H24N2O3S B2887249 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-52-1

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer B2887249
CAS-Nummer: 689752-52-1
Molekulargewicht: 420.53
InChI-Schlüssel: UEKFKKRVUSUXKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a light brown solid with a yield of 76%. It has a melting point of 210–212°C .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. This includes key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The synthesis involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd in mycobacteria . The reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 210–212°C . The IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .

Wissenschaftliche Forschungsanwendungen

Molecular Design and Pharmacological Applications

A significant area of research involving thieno[2,3-d]pyrimidine derivatives revolves around their design and synthesis for pharmacological applications. Studies have explored these compounds as potent and orally active non-peptide antagonists for specific receptors. For instance, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been investigated for their potential as luteinizing hormone-releasing hormone (LHRH) receptor antagonists, with findings suggesting their effectiveness in suppressing plasma levels of certain hormones in preclinical models (Sasaki et al., 2003). Similarly, another study synthesized thieno[2,3-d]pyrimidine-2,4-dione derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists to treat reproductive diseases, indicating the significance of certain structural features for receptor binding activity (Guo et al., 2003).

Nonlinear Optical Materials

Research into the nonlinear optical properties of novel styryl dyes, including thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrates their potential in materials science. These compounds have been found to exhibit promising nonlinear optical behaviors, which could be beneficial for device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

Antibacterial Activity

Some thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These studies are essential for discovering new compounds with potential therapeutic applications against various bacterial infections. For example, research on substituted thienopyrimidines has explored their use as antibacterial agents, highlighting the synthesis and characterization processes involved in developing these compounds (More et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.

Mode of Action

The compound acts as an inhibitor of PDE4 . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of downstream effects depending on the specific cell type and the signaling pathways involved.

Biochemical Pathways

Increased levels of cAMP can affect multiple biochemical pathways. One key pathway is the cAMP-dependent pathway , where cAMP acts as a secondary messenger to activate protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function . In the context of PDE4 inhibition, this can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels can have a variety of effects at the molecular and cellular level. For instance, it has been shown to result in a dose-dependent inhibition of TNF-α , a pro-inflammatory cytokine. This suggests that the compound could have potential anti-inflammatory effects.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then alkylated with 2-methylbenzyl chloride to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring, and the ethoxy group is introduced at the 3-position of the phenyl ring through a nucleophilic substitution reaction. Finally, the resulting compound is subjected to a cyclization reaction to form the 2,4(1H,3H)-dione ring.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid", "2-methylbenzyl chloride", "sodium borohydride", "ethanol", "sodium ethoxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid in the presence of sodium ethoxide in ethanol to form the corresponding ester", "Reduction of the nitro group using sodium borohydride in ethanol to form the corresponding amine", "Cyclization of the resulting amine with acetic anhydride in the presence of pyridine to form the thieno[2,3-d]pyrimidine ring", "Alkylation of the resulting thieno[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of potassium carbonate in DMF to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring", "Nucleophilic substitution of the resulting compound with sodium ethoxide in ethanol to introduce the ethoxy group at the 3-position of the phenyl ring", "Cyclization of the resulting compound with acetic anhydride in the presence of pyridine to form the 2,4(1H,3H)-dione ring" ] }

CAS-Nummer

689752-52-1

Molekularformel

C24H24N2O3S

Molekulargewicht

420.53

IUPAC-Name

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3

InChI-Schlüssel

UEKFKKRVUSUXKW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.